2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide
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Overview
Description
“2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide” is a chemical compound used for proteomics research applications . Its molecular formula is C12H13ClN2O2 and its molecular weight is 252.7 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H17ClN2O2/c15-8-13(18)16-9-11-4-1-2-5-12(11)10-17-7-3-6-14(17)19/h1-2,4-5H,3,6-10H2,(H,16,18) .Scientific Research Applications
Synthesis and Modification for Derivative Compounds
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide serves as a precursor in synthetic chemistry, facilitating the production of various derivatives. For instance, the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride has been employed to synthesize 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. These intermediates can be further altered to produce a range of derivatives by introducing and modifying substituents, particularly in the 3-position. Additionally, the chlorine atom at the 2-position can be removed through hydrogenation, indicating the compound's versatility in creating diverse chemical structures (Kavina, Sizov, & Yakovlev, 2018).
Photochemical and Thermochemical Applications
In a separate study, derivatives of this compound were synthesized and examined for their photochemical and thermochemical properties. The compounds displayed promising light-harvesting efficiency (LHE) and favorable free energy for electron injection, suggesting their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). Furthermore, the compounds exhibited significant non-linear optical (NLO) activity, indicating their applicability in the field of photonics and optoelectronics (Mary et al., 2020).
Mechanism of Action
Target of Action
The compound “2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide” contains a pyrrolidine ring, which is a common structural feature in many biologically active compounds .
Mode of Action
Without specific information on the compound, it’s difficult to describe its exact mode of action. The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage , which could influence its interaction with biological targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to interact with various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to different biological profiles .
Action Environment
The steric environment can influence the biological activity of compounds with a pyrrolidine ring .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which this compound is a part of, are biologically active and exhibit psychotropic and cerebroprotective effects . These compounds are widely used for the treatment of central nervous system and cerebrovascular disorders .
Cellular Effects
Related compounds, such as piracetam, influence neuronal and vascular functions and influence cognitive function without acting as a sedative or stimulant .
Molecular Mechanism
It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Dosage Effects in Animal Models
The dosage effects of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide in animal models are not well-documented. Related compounds, such as piracetam, have been studied. For example, piracetam has an extremely low acute toxicity, with an LD50 of 5.6 g/kg for rats and 20 g/kg for mice .
Metabolic Pathways
It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Transport and Distribution
It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Subcellular Localization
It is known that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
properties
IUPAC Name |
2-chloro-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-8-12(17)15-9-10-3-5-11(6-4-10)16-7-1-2-13(16)18/h3-6H,1-2,7-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHHGYIVPDNUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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